

Comparative ^{13}C NMR Analysis of 3-Bromo-4-isopropylpyridine and Structural Analogues

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Compound of Interest

Compound Name: 3-Bromo-4-isopropylpyridine

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This guide provides a comparative analysis of the predicted ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **3-Bromo-4-isopropylpyridine** alongside experimental data for the structurally related compounds, 4-isopropylpyridine and 3-bromopyridine. This information is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of novel pyridine derivatives. The inclusion of detailed experimental protocols and data visualization aims to facilitate a deeper understanding of the spectroscopic features of these compounds.

Comparison of ^{13}C NMR Chemical Shifts

The following table summarizes the predicted ^{13}C NMR chemical shifts for **3-Bromo-4-isopropylpyridine** and the experimental values for its analogues, 4-isopropylpyridine and 3-bromopyridine. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon Atom	3-Bromo-4-isopropylpyridine (Predicted)	4-Isopropylpyridine (Experimental)	3-Bromopyridine (Experimental)
C2	151.1	149.1	149.9
C3	122.9	120.9	120.5
C4	162.5	162.3	139.7
C5	124.9	120.9	124.1
C6	147.8	149.1	152.7
CH (isopropyl)	33.8	34.1	-
CH3 (isopropyl)	22.8	23.6	-

Structural Relationship and Predicted ¹³C NMR Signals

The following diagram illustrates the structure of **3-Bromo-4-isopropylpyridine** and the predicted chemical shift regions for its carbon atoms. The color-coding corresponds to the different chemical environments within the molecule.

- To cite this document: BenchChem. [Comparative ¹³C NMR Analysis of 3-Bromo-4-isopropylpyridine and Structural Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b049188#13c-nmr-analysis-of-3-bromo-4-isopropylpyridine\]](https://www.benchchem.com/product/b049188#13c-nmr-analysis-of-3-bromo-4-isopropylpyridine)

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